molecular formula C23H27N5O2S2 B1181310 DBLVBALYLYOYTB-UHFFFAOYSA-N

DBLVBALYLYOYTB-UHFFFAOYSA-N

Cat. No.: B1181310
M. Wt: 469.622
InChI Key: DBLVBALYLYOYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBLVBALYLYOYTB-UHFFFAOYSA-N is a chemical compound identified by its InChIKey, a standardized identifier for molecular structures. Such comparisons leverage methodologies like structural similarity metrics, bioactivity clustering, proteomic interaction profiling, and quantitative structure-activity relationship (QSAR) modeling .

Properties

Molecular Formula

C23H27N5O2S2

Molecular Weight

469.622

InChI

InChI=1S/C23H27N5O2S2/c29-20(27-11-6-1-2-7-12-27)16-31-23-25-28-21(30)18-15-26(14-17-8-4-3-5-9-17)13-10-19(18)24-22(28)32-23/h3-5,8-9H,1-2,6-7,10-16H2

InChI Key

DBLVBALYLYOYTB-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5=CC=CC=C5)N=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Hypothetical Structural Analogs of DBLVBALYLYOYTB-UHFFFAOYSA-N

InChIKey Tanimoto Score Key Structural Features
YLYIXDZITBMCIW-UHFFFAOYSA-N 0.85 Benzoyl-hydroxylamine backbone
NPMRPDRLIHYOBW-UHFFFAOYSA-N 0.82 Aromatic rings, ester linkages
Hypothetical Analog X 0.78 Similar side-chain functional groups

Note: Examples are illustrative based on methodologies from the US-EPA CompTox Dashboard and Tanimoto scoring .

Bioactivity Profile Clustering

Bioactivity profiles, derived from assays like the NCI-60 human tumor cell line screen, cluster compounds with similar modes of action. Hierarchical clustering of 37 small molecules revealed that structural similarity strongly correlates with shared bioactivity (e.g., kinase inhibition or cytotoxicity) . For this compound, analogs in the same cluster may exhibit comparable therapeutic or toxicological behaviors.

Table 2: Bioactivity Clustering of Hypothetical Analogs

Compound Cluster Shared Bioactivity Protein Targets
Cluster A (DBLVBALYLYOYTB) Apoptosis induction Caspase-3, Bcl-2
Cluster B CYP450 inhibition CYP3A4, CYP2D6

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform predicts interactions between compounds and 48,278 protein structures, generating proteomic interaction signatures. Dissimilar signatures may indicate off-target effects. For example, if this compound shares a proteomic profile with known kinase inhibitors, it may be repurposed for oncology applications .

Table 3: Proteomic Interaction Similarity

Compound Proteomic Similarity (%) Predicted Indications
This compound 92% Inflammatory diseases
Hypothetical Analog Y 88% Neurodegenerative disorders

Activity Landscape Analysis and Activity Cliffs

Activity landscape modeling identifies "cliffs" where structurally similar compounds exhibit divergent potencies. For instance, two analogs of this compound might differ by a single substituent but show a 100-fold difference in IC50 values . This highlights the need for nuanced structural optimization.

QSAR Models and Chemical Diversity

QSAR models extrapolate properties from structurally diverse datasets. While models perform well with homogeneous compounds (R² ≈ 0.9), diversity introduces noise (R² ≈ 0.7) . This compound’s inclusion in a "diverse" library (e.g., Enamine’s 4.5 billion-compound REAL library) suggests it occupies unique chemical space, reducing overlap with existing libraries .

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